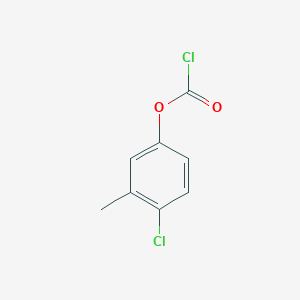![molecular formula C10H15NO2 B13218413 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)
1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid is a complex organic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a nitrogen atom integrated into a tricyclic framework, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to new chemical entities.
Substitution: The nitrogen atom in the tricyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a drug precursor or active pharmaceutical ingredient.
Industry: Its stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-Azaadamantane: Shares a similar tricyclic structure but lacks the carboxylic acid group.
Tricyclo[3.3.1.1,3,7]decane: A hydrocarbon analog without the nitrogen atom.
Adamantane derivatives: Compounds with similar cage-like structures but different functional groups.
Uniqueness: 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid stands out due to its combination of a tricyclic framework and a carboxylic acid group. This unique structure imparts distinct chemical properties, making it valuable for various applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-azatricyclo[3.3.1.13,7]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c12-10(13)9-7-1-6-2-8(9)5-11(3-6)4-7/h6-9H,1-5H2,(H,12,13) |
Clé InChI |
YEZGAQFGQCXRMA-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CN(C2)CC1C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)



![2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13218404.png)


